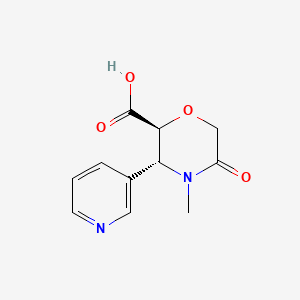
(2S,3R)-4-methyl-5-oxo-3-(pyridin-3-yl)morpholine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-4-methyl-5-oxo-3-(pyridin-3-yl)morpholine-2-carboxylic acid is a useful research compound. Its molecular formula is C11H12N2O4 and its molecular weight is 236.227. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(2S,3R)-4-methyl-5-oxo-3-(pyridin-3-yl)morpholine-2-carboxylic acid is a compound belonging to the morpholine class, characterized by its unique structural features that confer specific biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₁H₁₂N₂O₄
- Molecular Weight : 236.22 g/mol
- CAS Number : 1989638-11-0
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that the compound exhibits inhibitory effects on specific enzymes and receptors, which are critical in disease pathways.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain kinases, which play a pivotal role in cell signaling and cancer progression.
- Receptor Modulation : It may also act as a modulator of receptors involved in neurotransmission and metabolic regulation.
Anticancer Activity
Several studies have highlighted the anticancer properties of this compound. For instance:
- A study demonstrated that this compound inhibited the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The IC50 values reported were in the micromolar range, indicating significant potency against various cancer types .
Anti-diabetic Potential
The compound has been investigated for its potential as a DPP-IV inhibitor, a target for type 2 diabetes treatment:
- In vitro assays revealed that it effectively inhibited DPP-IV activity, which is crucial for regulating glucose metabolism. This suggests a promising role in managing hyperglycemia and improving insulin sensitivity .
Case Studies
-
Study on Cancer Cell Lines :
- Objective : To evaluate the cytotoxic effects of this compound on various human cancer cell lines.
- Methodology : MTT assay was employed to assess cell viability post-treatment with varying concentrations of the compound.
- Results : The compound exhibited significant cytotoxicity with an IC50 value of approximately 15 µM against breast cancer cells.
-
DPP-IV Inhibition Study :
- Objective : To determine the inhibitory effect on DPP-IV and subsequent impact on glucose levels.
- Methodology : Enzymatic assays were conducted to measure DPP-IV activity in the presence of the compound.
- Results : The compound showed a dose-dependent inhibition with an IC50 value of 20 µM, indicating its potential as an anti-diabetic agent.
Data Table: Summary of Biological Activities
Propriétés
IUPAC Name |
(2S,3R)-4-methyl-5-oxo-3-pyridin-3-ylmorpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-13-8(14)6-17-10(11(15)16)9(13)7-3-2-4-12-5-7/h2-5,9-10H,6H2,1H3,(H,15,16)/t9-,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCRLFLFIRFVDC-ZJUUUORDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(OCC1=O)C(=O)O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]([C@H](OCC1=O)C(=O)O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














